5-Cyclopropylthiazole-2-carboxylic acid
Description
5-Cyclopropylthiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 5 and a carboxylic acid moiety at position 2. The thiazole ring, containing nitrogen and sulfur heteroatoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its applications include serving as a building block for kinase inhibitors, antimicrobial agents, and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
The molecular formula of 5-cyclopropylthiazole-2-carboxylic acid is C₇H₇NO₂S, with a molecular weight of 169.20 g/mol. The cyclopropyl group enhances metabolic stability and influences steric interactions, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological activity and solubility.
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
WJGYSEIYBUGBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods
Industrial production methods for 5-Cyclopropylthiazole-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
5-Cyclopropylthiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Compounds for Comparison
5-Cyclopropyl-2-thiophenecarboxylic acid ()
Thiazole-2-carboxylic acid derivatives (e.g., 5-methylthiazole-2-carboxylic acid)
Cyclopropane-substituted heterocycles (e.g., cyclopropylpyridine carboxylic acids)
Comparative Analysis
5-Cyclopropyl-2-thiophenecarboxylic Acid
- Structure : Contains a thiophene ring (sulfur heteroatom only) instead of a thiazole.
- Molecular Formula: C₈H₈O₂S (vs. C₇H₇NO₂S for the thiazole analogue).
- Molecular Weight : 168.21 g/mol (vs. 169.20 g/mol) .
- Key Differences :
- The thiophene lacks nitrogen, reducing hydrogen-bonding capacity and altering electronic properties.
- Thiophene’s higher electron density may enhance reactivity in electrophilic substitutions compared to thiazole.
- The thiazole’s nitrogen improves coordination with metal ions, making it more suited for catalysis or MOF synthesis.
Thiazole-2-carboxylic Acid Derivatives
- Example : 5-Methylthiazole-2-carboxylic acid.
- Comparison: Methyl substitution at position 5 increases lipophilicity but reduces steric hindrance compared to cyclopropyl.
Cyclopropane-Substituted Heterocycles
- Example : 4-Cyclopropylpyridine-2-carboxylic acid.
- Comparison :
- Pyridine’s basic nitrogen alters solubility (higher pKa) versus thiazole’s neutral nitrogen.
- Thiazole derivatives often exhibit stronger antimicrobial activity due to sulfur’s role in disrupting bacterial membranes.
Data Table: Comparative Properties
Research Findings and Implications
- Bioactivity : Thiazole derivatives generally outperform thiophene analogues in enzyme inhibition due to nitrogen’s hydrogen-bonding capability. For example, 5-cyclopropylthiazole-2-carboxylic acid shows IC₅₀ values < 1 µM against EGFR kinases, whereas thiophene analogues exhibit weaker activity .
- Solubility : The carboxylic acid group in both compounds enhances aqueous solubility, but the thiazole’s nitrogen further improves solubility in polar solvents (e.g., logP = 1.2 vs. 1.8 for thiophene).
- Synthetic Utility : Thiazole derivatives are more versatile in cross-coupling reactions (e.g., Suzuki-Miyaura) due to nitrogen’s directing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
